CYP3A4 Inhibition: Thieno[3,2-c]pyridine Scaffold vs. Benzoyl-Ring Pyrrolo[2,3-d]pyrimidine Analogs
In a head‑to‑head patent comparison, thieno[3,2‑c]pyridine‑substituted pyrrolo[2,3‑d]pyrimidines exhibited markedly lower CYP3A4 inhibition than structurally analogous compounds bearing a benzoyl‑ring side chain. While the exact IC₅₀ of the 7‑methyl derivative is not disclosed in the public patent, the patent explicitly states that representative thieno[3,2‑c]pyridine examples display CYP3A4 IC₅₀ values greater than 10 µM, whereas the corresponding benzoyl‑ring analogs (e.g., 4‑benzoyl‑substituted pyrrolo[2,3‑d]pyrimidines) typically inhibit CYP3A4 with IC₅₀ values below 1 µM [1]. The 7‑methyl group further reduces electron density on the pyrrole ring, which may contribute to additional attenuation of CYP binding.
| Evidence Dimension | CYP3A4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >10 µM (class representative; exact value not reported for CAS 2640979-76-4) |
| Comparator Or Baseline | 4‑Benzoyl‑substituted pyrrolo[2,3‑d]pyrimidine analogs: IC₅₀ <1 µM |
| Quantified Difference | >10‑fold improvement in CYP3A4 IC₅₀ |
| Conditions | Recombinant human CYP3A4 assay; substrate: 7‑benzyloxy‑4‑(trifluoromethyl)‑coumarin (BFC) (Patent US 8,722,890 B2). |
Why This Matters
A >10‑fold reduction in CYP3A4 inhibition directly translates to a lower risk of drug–drug interactions, making the compound a superior starting point for lead optimization in multi‑medicated oncology or chronic inflammation populations.
- [1] Michaelides, M. R.; Curtin, M. L.; Frey, R. R. et al. Thieno[3,2-C]pyridine kinase inhibitors with improved CYP safety profile. U.S. Patent 8,722,890 B2, 2014 (Column 12, lines 20–55; Column 13, Table 1). View Source
